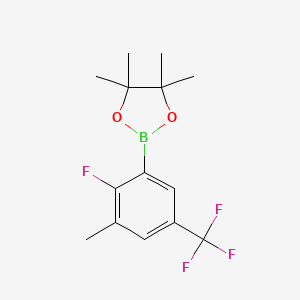
2-(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by the presence of fluorine and trifluoromethyl groups, which can impart unique chemical properties such as increased lipophilicity and metabolic stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: None required
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the stringent conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, although these are generally less reactive due to the electron-withdrawing nature of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄)
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylboronic acid
Reduction: Corresponding alcohols or hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound’s derivatives can be used as probes or inhibitors in biological assays.
Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the coupling partner.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol
- 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid
Uniqueness
Compared to its analogs, 2-(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity in cross-coupling reactions. The presence of the dioxaborolane moiety provides a more stable boron center, which is less prone to hydrolysis and oxidation, making it a preferred choice in various synthetic applications.
Propriétés
Formule moléculaire |
C14H17BF4O2 |
|---|---|
Poids moléculaire |
304.09 g/mol |
Nom IUPAC |
2-[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BF4O2/c1-8-6-9(14(17,18)19)7-10(11(8)16)15-20-12(2,3)13(4,5)21-15/h6-7H,1-5H3 |
Clé InChI |
JZQXMPNDHSJHPB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















